Biotin-PEG2-aldehyde

PROTAC linker Bioconjugation Spacer optimization

Biotin-PEG2-aldehyde (CAS 2253964-99-5) is a heterobifunctional linker with a D-biotin affinity tag, a discrete PEG2 spacer (MW 387.5 Da), and a terminal aldehyde for carbonyl-selective conjugation under mild acidic conditions (pH 5.0-6.5). Unlike amine-, NHS ester-, or maleimide-functionalized linkers, the aldehyde group targets aminooxy/hydrazide moieties via stable oxime/hydrazone bonds with negligible thiol cross-reactivity at physiological pH, enabling site-specific labeling of glycoproteins, N-terminal α-amines, and genetically encoded aldehyde tags. This precise chemoselectivity, validated in PROTAC degrader assembly where the compact PEG2 spacer (XLogP3-AA -0.8) maintains intracellular delivery and proteasome accessibility, is unattainable with other functionalized biotin linkers. Additionally, the aldehyde can form pH-cleavable hydrazone linkages for ADC payloads that release in acidic endosomes. Supplied at ≥98% purity (DMSO-soluble at 10 mM), this linker ensures reproducible drug-to-antibody ratios and minimal batch-to-batch variability in bioconjugation and targeted protein degradation workflows, directly addressing your need for a reliable, single-chemistry solution across multiple discovery platforms.

Molecular Formula C17H29N3O5S
Molecular Weight 387.5 g/mol
Cat. No. B8103953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG2-aldehyde
Molecular FormulaC17H29N3O5S
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCC=O)NC(=O)N2
InChIInChI=1S/C17H29N3O5S/c21-7-3-8-24-10-11-25-9-6-18-15(22)5-2-1-4-14-16-13(12-26-14)19-17(23)20-16/h7,13-14,16H,1-6,8-12H2,(H,18,22)(H2,19,20,23)/t13-,14-,16-/m0/s1
InChIKeyUXYLGKICMIGKKJ-DZKIICNBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biotin-PEG2-aldehyde: A PEG2-Biotin Linker with Terminal Aldehyde for Carbonyl-Specific Bioconjugation and PROTAC Synthesis


Biotin-PEG2-aldehyde (CAS 2253964-99-5) is a heterobifunctional linker comprising a D-biotin moiety for streptavidin/avidin binding, a discrete polyethylene glycol (PEG) spacer of two ethylene oxide units, and a terminal aldehyde reactive group . With a molecular weight of 387.5 g/mol and a computed XLogP3-AA of -0.8, this compound exhibits moderate hydrophilicity conferred by the PEG2 segment, facilitating aqueous solubility and reducing steric hindrance in bioconjugation workflows [1]. The compound is widely utilized as a PROTAC (Proteolysis Targeting Chimera) linker and as a versatile tool for carbonyl-selective labeling of biomolecules .

Biotin-PEG2-aldehyde: Why Aldehyde Functionality Dictates Specific Reactivity and Precludes Direct Substitution with Amine, NHS Ester, or Maleimide Analogs


Biotin-PEG2-aldehyde cannot be directly substituted with its amine-, NHS ester-, or maleimide-functionalized counterparts due to fundamentally distinct reaction chemistries, target functional group specificities, and optimal reaction conditions [1]. While amine-based linkers target carboxyl/5'-phosphate groups via amide bond formation, NHS esters react broadly with primary amines (lysines, N-termini) at pH 7-9 but suffer from rapid aqueous hydrolysis, and maleimides selectively alkylate free thiols at pH 6.5-7.5 [2][3]. In contrast, the aldehyde group of Biotin-PEG2-aldehyde enables chemoselective conjugation to aminooxy or hydrazide functionalities under mild acidic conditions (pH 5.0-6.5), forming stable oxime or hydrazone bonds with minimal cross-reactivity toward thiols at physiological pH [4]. Furthermore, the discrete PEG2 spacer length (MW 387.5 Da) provides a balanced spatial separation between the biotin and aldehyde groups, which is critical for maintaining streptavidin accessibility while preserving a compact molecular footprint suitable for intracellular delivery applications .

Biotin-PEG2-aldehyde: Quantitative Differentiation in Molecular Weight, Solubility, Reactivity, and Purity Profiles


Molecular Weight and Spacer Length Differentiation: PEG2 (387.5 Da) vs. PEG3 (550.7 Da) and PEG2-NHS (500.6 Da)

Biotin-PEG2-aldehyde has a molecular weight of 387.5 g/mol, which is 163.2 Da smaller than Biotin-PEG3-aldehyde (550.7 g/mol) and 113.1 Da smaller than Biotin-PEG2-NHS ester (500.6 g/mol) [1]. This lower molecular weight and shorter PEG2 spacer (approximately 8 atoms in the PEG chain) provide a more compact structure, which is advantageous for applications requiring minimal perturbation of biomolecule conformation or efficient cellular permeability, such as intracellular PROTAC delivery .

PROTAC linker Bioconjugation Spacer optimization

Solubility Profile: Biotin-PEG2-aldehyde (10 mM in DMSO) vs. Biotin-PEG2-NHS (Limited Aqueous Solubility)

Biotin-PEG2-aldehyde demonstrates a quantified solubility of 10 mM in DMSO, with additional solubility noted in water, ethanol, and DMF [1]. In contrast, NHS ester-based biotinylation reagents, including Biotin-PEG2-NHS, are described as "fairly insoluble in aqueous solutions" and require organic co-solvents or specialized formulations [2]. The PEG2 spacer in Biotin-PEG2-aldehyde contributes to enhanced aqueous compatibility compared to non-PEGylated biotin reagents [3].

Solubility Bioconjugation buffer PROTAC formulation

Aldehyde Reactivity Kinetics: Rate Constants (k₂) of 0.15–0.82 M⁻¹s⁻¹ and Minimal Thiol Cross-Reactivity at pH 7.4

For the closely related Biotin-PEG3-aldehyde, kinetic studies report second-order rate constants (k₂) of 0.15–0.82 M⁻¹s⁻¹ at 25°C for reaction with primary amines, depending on the amine pKa . Crucially, aldehyde-functionalized biotin linkers display minimal cross-reactivity with thiols at physiological pH (7.4), enabling site-specific modification of amine-containing biomolecules without the need for protecting groups . In contrast, NHS esters exhibit rapid hydrolysis at pH 7 (half-life of several hours) and significant cross-reactivity, while maleimides selectively target thiols at pH 6.5-7.5 [1].

Bioconjugation kinetics Aldehyde reactivity Site-specific labeling

Purity Specifications: Biotin-PEG2-aldehyde (≥95-98%) vs. Typical Research-Grade Linkers

Commercially available Biotin-PEG2-aldehyde is supplied with a minimum purity of ≥95% (AxisPharm, Creative Biolabs) to ≥98% (MedChemExpress, InvivoChem, Leyan) as verified by HPLC . This high purity specification ensures reproducible stoichiometry in bioconjugation reactions and minimizes the introduction of byproducts that could interfere with downstream assays or protein stability. In comparison, generic or non-PEGylated biotin linkers often exhibit lower purity due to hydrolysis or degradation during storage [1].

Purity Quality control Bioconjugation

Optimal Use Cases for Biotin-PEG2-aldehyde: PROTAC Synthesis, Carbonyl-Selective Protein Labeling, and Site-Specific Bioconjugation


PROTAC Linker for Intracellular Protein Degradation

Biotin-PEG2-aldehyde is explicitly validated as a PEG-based PROTAC linker, connecting E3 ubiquitin ligase ligands to target protein ligands to form functional PROTAC molecules [1]. Its compact PEG2 spacer (MW 387.5 Da) and moderate hydrophilicity (XLogP3-AA -0.8) support intracellular delivery and maintain proteasome accessibility [2]. The aldehyde group enables stable conjugation via oxime or hydrazone linkages under mild conditions, preserving the bioactivity of both ligands . This application directly leverages the molecular weight and solubility advantages documented in Section 3.

Carbonyl-Selective Biotinylation of Glycoproteins and Oxidized Carbohydrates

The terminal aldehyde group of Biotin-PEG2-aldehyde reacts chemoselectively with aminooxy or hydrazide functionalities to form stable oxime or hydrazone bonds . This reactivity profile is ideal for site-specific biotinylation of glycoproteins following periodate oxidation of sialic acid residues, or for labeling antibodies and proteins bearing genetically encoded aldehyde tags. The minimal cross-reactivity with thiols at pH 7.4 ensures selective labeling without side reactions, as supported by the kinetic data in Section 3 .

Synthesis of Cleavable Antibody-Drug Conjugates (ADCs)

Although primarily marketed as a PROTAC linker, Biotin-PEG2-aldehyde's aldehyde functionality and PEG2 spacer are also suitable for constructing cleavable ADC linkers. The aldehyde group can be conjugated to hydrazide-derivatized cytotoxic payloads to create pH-sensitive hydrazone bonds that release the drug in the acidic endosomal environment . This application benefits from the defined solubility (10 mM in DMSO) and high purity (≥98%) of Biotin-PEG2-aldehyde, ensuring reproducible drug-to-antibody ratios [3].

N-Terminal Site-Specific Protein Labeling

Biotin-PEG2-aldehyde enables site-specific biotinylation of proteins at the N-terminus through reductive amination under mildly acidic conditions (pH 5.0-6.5) [4]. Unlike NHS esters, which label lysine residues randomly, aldehyde-based conjugation targets the N-terminal α-amine with improved selectivity when the pH is controlled. The PEG2 spacer reduces steric hindrance, preserving protein function and streptavidin accessibility in downstream pull-down assays [5].

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